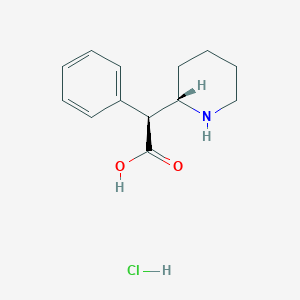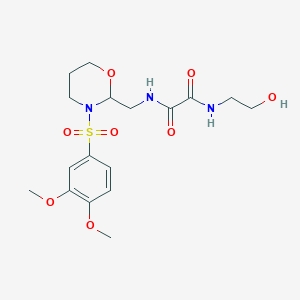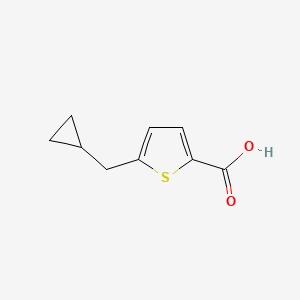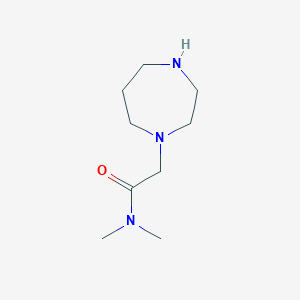
N-((5-methylisoxazol-3-yl)methyl)-2-(pyrimidin-2-ylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-methylisoxazol-3-yl)methyl)-2-(pyrimidin-2-ylthio)acetamide, also known as MIPTA, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. MIPTA is a member of the thioacetamide family and is a potent inhibitor of protein tyrosine phosphatases (PTPs).
Applications De Recherche Scientifique
Antitumor Activity
Dihydrofolate Reductase Inhibitors
Compounds with a structure similar to N-((5-methylisoxazol-3-yl)methyl)-2-(pyrimidin-2-ylthio)acetamide have been investigated for their inhibitory activity against dihydrofolate reductase (DHFR), a key enzyme in the folate pathway, showing potential antitumor properties (Gangjee et al., 2000).
Anticancer Effects
Some derivatives have shown significant anticancer activity, both in vitro and in vivo, suggesting their potential use as cancer treatment agents (Su et al., 1986).
Antimicrobial and Antifungal Properties
Anticandidal Agents
Derivatives of this compound have been synthesized and tested for their efficacy against various Candida species, showing promising results as antifungal agents (Kaplancıklı, 2011).
Broad-Spectrum Antimicrobial Activity
Some isoxazole-substituted derivatives have displayed good antimicrobial properties against various bacterial and fungal strains (Marri et al., 2018).
Miscellaneous Biological Activities
Anti-Inflammatory and Analgesic Properties
Certain synthesized derivatives have shown significant anti-inflammatory and analgesic activities, comparable to standard drugs (Rajanarendar et al., 2012).
Radioligand Imaging with PET
Pyrazolo[1,5-a]pyrimidineacetamide derivatives, structurally related to this compound, have been developed for in vivo imaging using positron emission tomography (PET), providing valuable tools for biological and medical research (Dollé et al., 2008).
Cytotoxic Activity
Some derivatives have been evaluated for their cytotoxic activity against various cancer cell lines, demonstrating the potential for further development as anticancer agents (Al-Sanea et al., 2020).
Propriétés
IUPAC Name |
N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-pyrimidin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-8-5-9(15-17-8)6-14-10(16)7-18-11-12-3-2-4-13-11/h2-5H,6-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITIIIFTUSEITO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CNC(=O)CSC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8,9-Dimethoxy-2-(4-nitrophenyl)-5-{[3-(trifluoromethyl)benzyl]thio}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2924898.png)
![[3-(4-carbamoylphenyl)phenyl] N-methyl-N-[(3-phenylphenyl)methyl]carbamate](/img/no-structure.png)
![7-((3-chlorobenzyl)amino)-3-(2-fluorophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2924901.png)



![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2924908.png)
![4-(5-{[(3-chloro-4-fluorophenyl)sulfonyl]amino}-1-methyl-1H-benzimidazol-2-yl)-N-methylbenzamide](/img/structure/B2924909.png)



![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2924913.png)

